2-(tert-Butoxycarbonylethylamino)propionic acid
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Overview
Description
2-(tert-Butoxycarbonylethylamino)propionic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonylethylamino)propionic acid typically involves the protection of the amino group of 2-amino propionic acid with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonylethylamino)propionic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing the free amino group to participate in further reactions.
Coupling Reactions: It can be used in peptide coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reagents: DIC and HOBt are frequently used in peptide synthesis to facilitate the formation of peptide bonds.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Peptides: Coupling reactions with other amino acids result in the formation of peptides.
Scientific Research Applications
2-(tert-Butoxycarbonylethylamino)propionic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: It is used in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonylethylamino)propionic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxycarbonylamino)propionic acid: Similar in structure but lacks the ethyl group.
Nα-Boc-L-2,3-diaminopropionic acid: Contains an additional amino group.
Uniqueness
2-(tert-Butoxycarbonylethylamino)propionic acid is unique due to the presence of both the tert-butoxycarbonyl protecting group and the ethyl group, which provides additional steric hindrance and stability during synthetic processes. This makes it particularly useful in complex peptide synthesis where selective protection and deprotection are crucial.
Properties
IUPAC Name |
2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-11(7(2)8(12)13)9(14)15-10(3,4)5/h7H,6H2,1-5H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJATYWLXLZSCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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